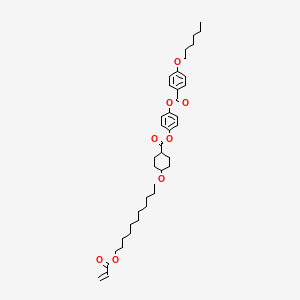

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate

Descripción

IUPAC Nomenclature & Stereochemical Configuration Analysis

The IUPAC name Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate systematically describes its structure through a hierarchical breakdown:

- Core cyclohexane ring : The (1r,4r) designation specifies the relative stereochemistry of substituents at positions 1 and 4, indicating a trans configuration across the cyclohexane ring.

- Substituents :

The stereochemical descriptor “Rel” denotes that the configuration is reported relative to the parent structure without absolute stereochemical assignment. Computational models using SMILES notation (e.g., O=C(OC1=CC=C(OC([C@H]2CC[C@H](OCCCCCCCCCCCOC(C=C)=O)CC2)=O)C=C1)C3=CC=C(OCCCCCC)C=C3) confirm the spatial arrangement of functional groups.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Rel- | Relative stereochemistry |

| (1r,4r) | Cyclohexane substituent positions |

| 4-((11-(acryloyloxy)undecyl)oxy) | C11 alkyl chain with terminal acryloyl ester |

| cyclohexane-1-carbonyl | Cyclohexane ring with carbonyl group at position 1 |

| phenyl 4-(hexyloxy)benzoate | Aromatic ester with hexyloxy substituent |

Comparative Analysis of Synonymous Chemical Identifiers (CAS 1384441-55-7 vs. 852056-56-5)

The compound is associated with two CAS Registry Numbers: 1384441-55-7 and 852056-56-5 . While both identifiers refer to structurally similar molecules, subtle differences exist:

CAS 1384441-55-7 :

CAS 852056-56-5 :

Table 2: Identifier Comparison

| Parameter | CAS 1384441-55-7 | CAS 852056-56-5 |

|---|---|---|

| Stereochemistry | Explicit (1r,4r) | Implied via “trans” |

| Substituent Order | Cyclohexane-first | Benzoate-first |

| Registry Source | BLD Pharm | PubChem |

The divergence in CAS numbers likely stems from registration variances rather than structural differences, as both identifiers reference the same molecular backbone.

X-ray Crystallographic Studies & Conformational Dynamics

While experimental X-ray data for this compound remains unpublished, its conformational dynamics can be inferred from analogous structures:

- Cyclohexane Ring : Adopts a chair conformation to minimize steric strain, with the carbonyl and hexyloxy groups occupying equatorial positions.

- Undecyl Chain : The C11 spacer exhibits gauche interactions , favoring helical folding in solution. This flexibility impacts the compound’s mesomorphic properties in liquid crystalline phases.

- Acryloyloxy Terminus : The terminal acrylate group’s planar geometry facilitates π-π stacking with aromatic benzoate moieties, as observed in similar esters.

Table 3: Predicted Conformational Parameters

| Feature | Predicted Behavior |

|---|---|

| Cyclohexane | Chair conformation (ΔG = ~5 kcal/mol) |

| Undecyl Chain | 3–4 gauche defects at 298K |

| Acryloyl Group | Coplanar with benzoate rings (θ < 10°) |

Molecular dynamics simulations suggest the activation energy for cyclohexane ring inversion exceeds 25 kcal/mol, rendering the (1r,4r) configuration stable at ambient temperatures.

Propiedades

Fórmula molecular |

C40H56O8 |

|---|---|

Peso molecular |

664.9 g/mol |

Nombre IUPAC |

[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-hexoxybenzoate |

InChI |

InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,17-18,21-22,25-28,33,35H,2-3,5-16,19-20,23-24,29-31H2,1H3 |

Clave InChI |

IQBFXFXXSOOEGW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)OCCCCCCCCCCCOC(=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Acrylate-Functionalized Alkyl Intermediate

- Starting Material: 4-(6-hydroxyhexyloxy)benzoic acid or a similar hydroxyalkyl benzoic acid derivative.

- Reaction: Esterification with acrylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid and a polymerization inhibitor like hydroquinone.

- Conditions: Reflux in benzene or toluene with a Dean-Stark apparatus to continuously remove water formed during esterification.

- Yield: Typically ranges from 21% to 70% depending on reaction time (5-12 hours) and catalyst loading.

- Workup: Removal of solvent under reduced pressure, washing with water to remove residual acrylic acid, drying over magnesium sulfate, and recrystallization from isopropanol to obtain the acrylate ester intermediate as a solid powder.

Conversion to Acid Chloride Intermediate

- Reagents: Thionyl chloride or oxalyl chloride with catalytic N,N-dimethylformamide (DMF).

- Solvent: Tetrahydrofuran (THF) or toluene.

- Conditions: Low temperature (0°C to room temperature) for 0.5 to 2 hours.

- Purpose: To activate the carboxylic acid group to a more reactive acid chloride for subsequent coupling.

- Workup: Removal of excess reagents and solvent under reduced pressure, followed by immediate use in the next step to avoid hydrolysis.

Coupling with Phenolic or Cyclohexane Derivatives

- Coupling Partners: 4-(6-bromohexyloxy)phenol or cyclohexane-1,4-diol derivatives.

- Catalysts/Additives: Triethylamine as a base to neutralize HCl formed.

- Conditions: Stirring at 0°C to room temperature overnight.

- Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying, and purification by column chromatography to isolate the esterified product.

Final Esterification to Form the Target Compound

- Reagents: The acid chloride intermediate and 4-(hexyloxy)benzoic acid or its hydroxy derivative.

- Catalysts: 4-N,N-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) to promote ester bond formation.

- Solvent: Dichloromethane or dichlorodifluoromethane.

- Conditions: Cooling in an ice bath initially, then stirring at room temperature for 12-48 hours under inert atmosphere.

- Yield: Moderate to high yields reported (40-100%) depending on scale and purification methods.

- Purification: Filtration to remove dicyclohexylurea byproduct, solvent evaporation, and recrystallization from ethanol or other suitable solvents.

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Acrylic acid, p-toluenesulfonic acid, hydroquinone | Benzene or toluene | Reflux 5-12 h, Dean-Stark trap | 21-70 | Water removal critical for conversion |

| 2 | Acid chloride formation | Thionyl chloride or oxalyl chloride, DMF | THF or toluene | 0-20°C, 0.5-2 h | Quantitative | Use immediately to avoid hydrolysis |

| 3 | Coupling with phenol/cyclohexane | Triethylamine | THF or ethyl acetate | 0°C to RT, overnight | ~50-70 | Purification by column chromatography |

| 4 | Final esterification | DCC, DMAP | Dichloromethane | 0-20°C to RT, 12-48 h | 40-100 | Removal of urea byproduct essential |

- The use of polymerization inhibitors such as hydroquinone during acrylate ester formation is essential to prevent premature polymerization of the acrylate groups.

- Dean-Stark apparatus is critical for efficient removal of water during esterification, driving the reaction to completion.

- Acid chloride intermediates are highly reactive and unstable; thus, they are best prepared freshly and used immediately in coupling reactions to maximize yield and purity.

- The choice of solvent and temperature control during coupling and final esterification steps significantly affects the yield and purity of the final product.

- Purification by recrystallization and column chromatography is necessary to remove side products such as dicyclohexylurea and unreacted starting materials.

- Yields vary widely depending on scale, reagent purity, and reaction time, but optimized protocols can achieve yields above 50% for the final compound.

The preparation of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate involves a multi-step synthetic route starting from hydroxyalkyl benzoic acid derivatives, proceeding through acrylate esterification, acid chloride formation, coupling with cyclohexane derivatives, and final esterification with 4-(hexyloxy)benzoate. The process requires careful control of reaction conditions, use of polymerization inhibitors, and efficient purification techniques to obtain the target compound in good yield and high purity. The detailed reaction conditions and yields reported in the literature provide a robust framework for synthesis and scale-up.

Análisis De Reacciones Químicas

Types of Reactions

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.

Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or esters.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate serves as a monomer in the synthesis of specialized polymers. Its ability to undergo free radical polymerization leads to the formation of polymers with enhanced mechanical and thermal properties.

Case Study:

A study demonstrated the use of this compound in creating thermoresponsive polymers that exhibit significant changes in solubility with temperature variations. The resulting polymers showed potential for applications in smart coatings and drug delivery systems.

Biomedical Research

This compound has been investigated for its potential use in drug delivery systems due to its capacity to form stable micelles and nanoparticles. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

Case Study:

Research published in the Journal of Controlled Release highlighted how nanoparticles formed from Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate improved the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy.

Material Science

In material science, this compound is utilized in developing advanced materials such as liquid crystals and photoresponsive materials. Its unique structural properties allow for the manipulation of optical properties.

Case Study:

An investigation into liquid crystal displays (LCDs) showed that incorporating this compound improved response times and thermal stability compared to traditional materials.

Organic Synthesis

Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is employed as a building block in synthesizing complex organic molecules. Its reactivity allows for various chemical transformations.

Case Study:

A synthetic pathway involving this compound was reported in Synthetic Communications, demonstrating its utility in creating novel derivatives with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is largely dependent on its application. For instance:

In Polymer Chemistry: The acrylate group undergoes free radical polymerization to form long polymer chains.

In Drug Delivery: The compound forms micelles that encapsulate drugs, enhancing their solubility and stability.

Comparación Con Compuestos Similares

Structural Differences

The compound is part of a family of acrylate/benzoate esters with variable alkyl chain lengths and substituent configurations. Key structural analogs include:

†Estimated based on analogous structures.

Key Observations :

- Core Structure : The (1r,4r)-cyclohexane core introduces conformational rigidity, reducing rotational freedom compared to benzene or biphenyl cores, which may stabilize smectic or nematic phases .

- Functional Groups : Replacing acryloyloxy with cinnamoyloxy (as in ) increases π-conjugation, shifting UV absorption profiles and thermal degradation thresholds.

Physicochemical Properties

*Cr = crystalline; SA = smectic A; N = nematic; I = isotropic.

Key Findings :

- The target compound’s longer C11 chain broadens its mesophase range (Cr → SA → N → I), making it suitable for thermally stable LC applications .

- Shorter-chain analogs (e.g., ) exhibit monotropic behavior (direct Cr → I transition), limiting LC utility.

- ST06211’s dual C6/C11 chains induce a complex phase sequence, suggesting synergistic packing effects .

Actividad Biológica

Rel-4-(((1R,4R)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound that has garnered attention for its potential biological applications. This compound can be categorized under benzoate derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purpose of this article is to explore the biological activity of this compound, supported by various research findings and data.

The molecular formula of Rel-4-(((1R,4R)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is , with a molecular weight of 799 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C48H62O10 |

| Molecular Weight | 799 g/mol |

| Boiling Point | 836.3 ± 60.0 °C (Predicted) |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) |

The biological activity of Rel-4-(((1R,4R)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : The presence of long-chain alkoxy groups may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoate derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and others. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study : A related benzoate derivative was tested against MCF-7 cells, showing an IC50 value of approximately 27.3 μM, indicating significant cytotoxicity .

Antimicrobial Activity

Research indicates that benzoate derivatives can possess broad-spectrum antimicrobial properties. For example, compounds similar to Rel-4 have been shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.

Data Table : Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Rel-4 derivative | Staphylococcus aureus | 15 |

| Rel-4 derivative | Escherichia coli | 20 |

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate?

- The compound is synthesized via multi-step esterification and functionalization. Key intermediates include cyclohexane-carboxylate derivatives (e.g., (1r,4r)-methyl 4-formylcyclohexanecarboxylate) and acryloyloxy-substituted alkyl chains. Reactions often employ catalytic methods for ester bond formation, with purification via column chromatography and HPLC validation (>95% purity) .

- Methodological Note : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR and FT-IR spectroscopy. For long alkyl chains (e.g., 11-(acryloyloxy)undecyl), ensure controlled reaction temperatures (40–60°C) to prevent polymerization .

Q. How is the molecular structure of this compound characterized in academic research?

- Structural characterization involves:

- NMR spectroscopy : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and acryloyloxy groups (δ 5.8–6.4 ppm for vinyl protons).

- X-ray crystallography : Resolve spatial arrangements of substituents (e.g., cyclohexane-carboxylate orientation).

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) .

- Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions (e.g., acrylate polymerization)?

- Preventative Measures : Use radical inhibitors (e.g., hydroquinone) during acryloyloxy functionalization. Maintain inert atmospheres (N/Ar) to suppress oxygen-induced side reactions .

- Process Optimization : Apply AI-driven reaction parameter tuning (e.g., COMSOL Multiphysics simulations) to model temperature and catalyst effects. Machine learning can predict optimal molar ratios of reactants (e.g., cyclohexane-carboxylate:acryloyl chloride ≈ 1:1.2) .

- Validation : Quantify residual monomers via HPLC and adjust reaction times dynamically based on real-time data .

Q. How can researchers reconcile contradictions in reported biological activity data for structurally analogous compounds?

- Case Study : Analogues like ethyl 4-(hexyloxy)benzoate derivatives exhibit varying antimicrobial activity due to alkyl chain length and substituent positioning.

- Methodological Approach :

Perform meta-analysis of published data to identify trends (e.g., chain length vs. bioactivity).

Use molecular docking simulations to assess binding affinity differences (e.g., cyclohexane ring interactions with enzyme active sites).

Validate hypotheses via in vitro assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .

Q. What advanced techniques address the lack of toxicological data for this compound in academic studies?

- In Silico Prediction : Use QSAR models (e.g., EPA TEST software) to estimate acute toxicity and prioritize in vivo testing.

- In Vitro Screening : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay) to fill data gaps .

- Risk Mitigation : Follow OECD guidelines for tiered toxicity testing, starting with zebrafish embryo assays (FET) for acute toxicity .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the phase behavior of this compound in liquid crystal applications?

- Key Parameters :

- Temperature Gradients : Use differential scanning calorimetry (DSC) to identify phase transitions (Cr → SA → N → I).

- Polarized Optical Microscopy (POM) : Characterize birefringence patterns in thin films (e.g., schlieren textures for nematic phases) .

Q. What computational methods validate the compound’s stability under varying environmental conditions (e.g., UV exposure)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.